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Abstract
Ethylene thiourea (ETU) is a significant metabolite and degradation product of the widely used

ethylene bis-dithiocarbamate (EBDC) fungicides, such as mancozeb and maneb. Due to its

toxicological profile, including carcinogenic, teratogenic, and endocrine-disrupting properties,

the presence of ETU in food commodities and the environment is a critical concern for

regulatory bodies and public health. This technical guide provides an in-depth overview of the

formation of ETU from EBDC fungicides, its toxicological mechanisms, and detailed

experimental protocols for its analysis. Quantitative data are summarized for comparative

analysis, and key pathways and workflows are visualized to facilitate a comprehensive

understanding of this compound.

Introduction
Ethylene bis-dithiocarbamate (EBDC) fungicides have been instrumental in agriculture for

controlling a broad spectrum of fungal diseases in various crops. However, their degradation

leads to the formation of ethylene thiourea (ETU), a compound of considerable toxicological

importance.[1] ETU can be present as an impurity in EBDC formulations, and it can also form

during storage, processing, and cooking of treated food products.[1] Its primary toxic effect is

on the thyroid gland, where it inhibits thyroid peroxidase, an essential enzyme in thyroid

hormone synthesis.[2] Furthermore, ETU has been classified as a probable human carcinogen

(Group B2) by the U.S. Environmental Protection Agency (EPA) and has demonstrated
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teratogenic effects in animal studies.[3] This guide aims to provide a detailed technical

resource for professionals involved in the research, analysis, and risk assessment of ETU.

Formation of Ethylene Thiourea from EBDC
Fungicides
The conversion of EBDC fungicides to ETU is a complex process influenced by environmental

conditions such as moisture, temperature, and pH. The degradation can occur on plant

surfaces, in soil, and during food processing.[4]
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Caption: Metabolic pathway of EBDC fungicides to Ethylene Thiourea.

Toxicological Profile of Ethylene Thiourea
The toxicity of ETU is multifaceted, with the thyroid gland being the primary target organ. Its

mechanisms of action involve the disruption of critical biological pathways, leading to

carcinogenicity, teratogenicity, and endocrine disruption.

Mechanism of Action: Thyroid Disruption
ETU's principal mechanism of toxicity is the inhibition of thyroid peroxidase (TPO), a key

enzyme in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[2] TPO

catalyzes the oxidation of iodide and its incorporation into tyrosine residues of thyroglobulin. By

inhibiting TPO, ETU disrupts this process, leading to decreased thyroid hormone production.[5]

This hormonal imbalance can result in a cascade of physiological effects, including thyroid

hyperplasia and the formation of tumors.[6]
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Caption: Inhibition of thyroid hormone synthesis by Ethylene Thiourea.

Carcinogenicity
Numerous studies in animal models have demonstrated the carcinogenic potential of ETU.

Chronic exposure has been shown to induce thyroid follicular cell adenomas and carcinomas in

rats.[7] The National Toxicology Program (NTP) studies have also reported increased

incidences of liver and pituitary gland tumors in mice.[3]

Table 1: Summary of Carcinogenicity Data for Ethylene Thiourea in Rodents
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Species
Route of
Administration

Dose Levels Tumor Site Reference

Rat (Fischer 344) Dietary 83, 250 ppm
Thyroid (follicular

cell carcinoma)
[7]

Mouse (B6C3F1) Dietary 330, 1000 ppm

Thyroid (follicular

cell carcinoma),

Liver

(hepatocellular

carcinoma),

Pituitary

(adenoma)

[7]

Rat (Charles

River CD)
Dietary 250, 500 ppm

Thyroid

(carcinomas and

adenocarcinoma

s)

[8]

Teratogenicity
ETU has been identified as a potent teratogen in rats, causing a range of developmental

abnormalities.[9] The central nervous system is a primary target, with observed effects

including hydrocephalus and other cranial malformations.[9]

Table 2: Summary of Teratogenicity Data for Ethylene Thiourea in Rats
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Strain
Dosing Period
(Gestation
Days)

Dose Levels
(mg/kg
bw/day)

Major
Malformations

Reference

Sprague-Dawley 6-20 15, 25, 35

Cranial

meningocoele,

hind limb talipes,

short/kinky tails

[1]

Not specified 6-15 or 7-20 10, 20, 40, 80

Hydrocephalus,

encephalocoele,

cleft palate,

kyphosis

[1]

Experimental Protocols
Accurate and reliable analytical methods are crucial for monitoring ETU residues in food and

environmental samples, as well as for conducting toxicological studies. This section provides

an overview of standard experimental protocols.

Analytical Methods for ETU Residue Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the

most common techniques for the determination of ETU residues.

This protocol is based on the OSHA Method for the analysis of airborne ETU and can be

adapted for food matrices with appropriate sample extraction and cleanup.[6]

Sample Preparation:

Homogenize the sample (e.g., fruit, vegetable).

Extract a known weight of the homogenized sample with water or a suitable solvent

mixture.

Centrifuge the extract to separate solids.
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Clean up the supernatant using solid-phase extraction (SPE) cartridges to remove

interfering substances.

Elute ETU from the SPE cartridge and concentrate the eluate.

HPLC Conditions:

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

Mobile Phase: Isocratic or gradient elution with a mixture of water and an organic modifier

(e.g., methanol or acetonitrile).

Flow Rate: Typically 1.0 mL/min.[6]

Injection Volume: 10-20 µL.[6]

Detector: UV detector at 234 nm.[6]

Quantification:

Prepare a calibration curve using ETU standards of known concentrations.

Quantify the ETU concentration in the sample by comparing its peak area to the

calibration curve.
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Caption: Experimental workflow for HPLC analysis of Ethylene Thiourea.

This protocol is based on EPA Method 509 for the determination of ETU in water and often

requires derivatization for improved volatility and detection.[10]

Sample Preparation and Derivatization:

Extract ETU from the sample matrix as described for HPLC.
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Derivatize ETU to a more volatile compound. A common method involves reaction with 1-

bromobutane to form S-butyl ETU.[11]

GC Conditions:

Column: A capillary column suitable for pesticide residue analysis (e.g., DB-5 or

equivalent).

Injector: Split/splitless injector.

Carrier Gas: Helium or Nitrogen.

Temperature Program: An optimized temperature ramp to ensure good separation.

Detector: Nitrogen-Phosphorus Detector (NPD) or a mass spectrometer (MS) for higher

specificity and sensitivity.[10]

Quantification:

Prepare a calibration curve using derivatized ETU standards.

Quantify the derivatized ETU in the sample by comparing its peak area to the calibration

curve.

Toxicological Study Protocols
Toxicological assessments of ETU generally follow standardized guidelines, such as those

established by the Organisation for Economic Co-operation and Development (OECD).

Test System: Typically, rats and mice of both sexes are used.[12]

Administration of Test Substance: ETU is administered in the diet, drinking water, or by

gavage for a long-term period (e.g., 24 months for rats).[12]

Dose Levels: A control group and at least three dose levels are used. The highest dose

should induce some toxicity but not significant mortality.[12]
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Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food

consumption are monitored regularly.

Pathology: At the end of the study, all animals are subjected to a full necropsy. Organs and

tissues are examined macroscopically and microscopically for neoplastic lesions.[12]

Data Analysis: Tumor incidence data are statistically analyzed to determine the carcinogenic

potential of ETU.

Test System: Pregnant female rats or rabbits are commonly used.[13]

Administration of Test Substance: ETU is administered daily by gavage from implantation to

the day before cesarean section.[13]

Dose Levels: A control group and at least three dose levels are used. The highest dose

should induce maternal toxicity but not death.[13]

Maternal Observations: Dams are observed for clinical signs, and body weight and food

consumption are recorded.

Fetal Examinations: Near term, the dams are euthanized, and the uterine contents are

examined. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal

abnormalities.[13]

Data Analysis: The incidence of malformations and other developmental effects are

statistically analyzed to determine the teratogenic potential of ETU.

Quantitative Data Summary
This section provides a consolidated view of key quantitative data related to ETU.

Table 3: Residue Levels of Ethylene Thiourea in Food Commodities
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Commodity
EBDC Fungicide
Applied

ETU Residue
Range (mg/kg)

Reference

Apples Mancozeb 0.018 - 0.044 [7]

Pears Not specified 0.205 [14]

Lamb's Lettuce Not specified 0.367 [14]

Spinach (canned,

unwashed)
Mancozeb 71 [7]

Kale and Lettuce Maneb <0.01 - 0.6 [14]

Table 4: Toxicological Reference Values for Ethylene Thiourea

Parameter Value Species Basis Reference

Oral LD50 1832 mg/kg Rat Acute toxicity [3]

Reference Dose

(RfD)

0.00008

mg/kg/day

Human

(extrapolated)

Thyroid

hyperplasia in

rats

[3]

Lowest

Observed

Adverse Effect

Level (LOAEL)

0.25 mg/kg/day Rat
Thyroid

hyperplasia
[8]

No Observed

Adverse Effect

Level (NOAEL)

for Teratogenicity

<10 mg/kg

bw/day
Rat

Minimal effects

observed at the

lowest dose

[1]

Conclusion
Ethylene thiourea remains a compound of significant interest to researchers, regulators, and

the food industry due to its formation from widely used EBDC fungicides and its inherent

toxicity. A thorough understanding of its formation, toxicological profile, and the methods for its

detection is essential for accurate risk assessment and the development of strategies to
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mitigate exposure. This technical guide provides a comprehensive resource to support these

efforts, summarizing key data and outlining detailed experimental protocols. Continued

research into the subtle mechanisms of ETU's toxicity and the development of more sensitive

and rapid analytical methods will be crucial in ensuring food safety and protecting public health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b079606#ethylene-thiourea-as-a-metabolite-of-ebdc-
fungicides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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